molecular formula C12H17NO2 B2604550 4-(4-Ethylphenoxy)butanamide CAS No. 453588-60-8

4-(4-Ethylphenoxy)butanamide

Cat. No.: B2604550
CAS No.: 453588-60-8
M. Wt: 207.273
InChI Key: SZENWRQAZQNIRS-UHFFFAOYSA-N
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Description

4-(4-Ethylphenoxy)butanamide is an organic compound with the molecular formula C12H17NO2. It is a derivative of butanamide, where the butanamide moiety is substituted with a 4-ethylphenoxy group.

Scientific Research Applications

4-(4-Ethylphenoxy)butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenoxy)butanamide typically involves the reaction of 4-ethylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the amide by treatment with ammonia or an amine .

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents such as dimethylformamide (DMF) can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenoxy)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenoxy)butanamide
  • 4-(4-Chlorophenoxy)butanamide
  • 4-(4-Fluorophenoxy)butanamide

Uniqueness

4-(4-Ethylphenoxy)butanamide is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-ethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-10-5-7-11(8-6-10)15-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZENWRQAZQNIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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